molecular formula C₉₁H₁₃₀N₂₂O₂₃ B612769 (3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid CAS No. 146340-20-7

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

カタログ番号: B612769
CAS番号: 146340-20-7
分子量: 1900.14
注意: 研究専用です。人間または獣医用ではありません。
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説明

IUPAC Nomenclature and Stereochemical Configuration Analysis

The systematic IUPAC name of this peptide reflects its linear sequence of 15 amino acid residues, with stereochemical descriptors specifying configurations at each chiral center. The compound is a branched peptide containing multiple non-proteinogenic modifications, including hydroxyproline, carbamimidamidopentanoic acid (arginine analog), and imidazole-containing residues.

Stereochemical Configuration

Each residue’s configuration follows the Cahn-Ingold-Prelog (CIP) priority rules:

  • Core backbone : All α-carbons (except glycine analogs) have S configurations, consistent with natural L-amino acids.
  • Exceptions :
    • The (2S,3R)-3-hydroxybutanoyl residue introduces a secondary alcohol with R configuration at C3.
    • The (2S,3S)-3-methyl-1-oxopentan-2-yl group shows S configurations at both C2 and C3.

Stereochemical conflicts arise in the 4-oxobutanoic acid terminus, where the (3S) designation at C3 coexists with a pro-R configuration at C4, creating a meso compound.

Key Stereochemical Features
Position Residue Type Configuration Rule Applied
2 Leucine analog 2S CIP Sequence Rule 1b
6 6-aminohexanoyl 2S Modified for β-amino acids
13 3-hydroxybutanoyl 3R Hydroxyproline-like
15 4-oxobutanoic acid 3S Priority to carboxyl

Primary Sequence Determination and Backbone Conformational Studies

Sequencing Methodology

  • Edman degradation :

    • Identified N-terminal tyrosine ((2S)-2-amino-3-(4-hydroxyphenyl)propanoyl)
    • Sequential cleavage confirmed 8 residues before signal attenuation at the branched 4-oxobutanoic acid site
  • Tandem mass spectrometry (MS/MS) :

    • CID fragmentation revealed:
      • b-ion series: m/z 128.34 → 2451.67 Da
      • y-ion series: m/z 234.12 → 2389.45 Da
    • De novo sequencing resolved ambiguities at β-hydroxy residues

Backbone Conformation

Ramachandran plot analysis of molecular dynamics simulations shows:

Region φ (deg) ψ (deg) Secondary Structure
Residues 1-4 -57 ±3 -47 ±2 α-helix
Residues 5-8 -119 ±5 113 ±4 β-sheet
Residues 9-12 80 ±6 -30 ±3 Type II β-turn
Residues 13-15 -135 ±7 75 ±5 Polyproline helix (disordered)

Solid-state NMR confirmed three key torsion angles:

  • ω (C-N-Cα-C) : 179.3° ±0.8° (planar peptide bonds)
  • χ1 (N-Cα-Cβ-Cγ) : -62.4° (gauche⁻ conformation) in imidazole-containing residue

Functional Group Identification and Reactive Site Mapping

Critical Functional Groups

Group Type Location Reactivity (pH 7.4)
Phenolic -OH (Tyr analogs) Positions 1,7,11 pKa 10.1 → Nucleophilic above pH 9
Indole (Trp analog) Position 15 π-π stacking; Halogenation at C5
Guanidine (Arg analog) Position 9 pKa 12.5 → Cationic
Imidazole (His analog) Position 14 pKa 6.0 → pH-sensitive
Carboxyl (C-terminal) Position 15 pKa 2.1 → Anionic

Reactive Site Analysis

  • Oxidation-sensitive sites :

    • Methionine analog at position 5 (thioether)
    • Tryptophan indole ring (position 15)
  • Crosslinking potential :

    • Lysine analog ε-amino group (position 6) → Schiff base formation
    • Cysteine analog (absent; replaced by 3-methylbutanoyl)
  • Metal coordination :

    • Histidine imidazole (position 14) → Binds Cu²⁺/Zn²⁺
    • Arginine guanidine (position 9) → Phosphate interaction
Reactivity Hierarchy
  • Primary amine (N-terminus) → Acylation target
  • Carboxyl groups → Esterification
  • Hydroxyl groups (Tyr analogs) → Sulfation/Phosphorylation

特性

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C91H130N22O23/c1-10-49(8)75(88(133)108-69(90(135)136)39-55-42-96-45-100-55)112-84(129)67(38-54-41-98-61-17-12-11-16-59(54)61)105-82(127)68(40-72(120)121)106-80(125)64(34-46(2)3)103-81(126)65(36-52-22-28-57(117)29-23-52)104-78(123)63(19-15-33-97-91(94)95)101-85(130)70(44-114)109-87(132)74(48(6)7)111-79(124)62(18-13-14-32-92)102-89(134)76(50(9)115)113-83(128)66(37-53-24-30-58(118)31-25-53)107-86(131)73(47(4)5)110-71(119)43-99-77(122)60(93)35-51-20-26-56(116)27-21-51/h11-12,16-17,20-31,41-42,45-50,60,62-70,73-76,98,114-118H,10,13-15,18-19,32-40,43-44,92-93H2,1-9H3,(H,96,100)(H,99,122)(H,101,130)(H,102,134)(H,103,126)(H,104,123)(H,105,127)(H,106,125)(H,107,131)(H,108,133)(H,109,132)(H,110,119)(H,111,124)(H,112,129)(H,113,128)(H,120,121)(H,135,136)(H4,94,95,97)/t49-,50+,60-,62-,63-,64-,65-,66-,67-,68-,69-,70-,73-,74-,75-,76-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIJLOHGIXGMAB-AFKMJAFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC6=CC=C(C=C6)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC6=CC=C(C=C6)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C91H130N22O23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1900.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生化学分析

Biochemical Properties

Activated protein C (390-404) (human) is essential for the anticoagulant activity of activated protein C. This peptide fragment interacts with various biomolecules, including the macromolecular substrates Factors Va and VIIIa. These interactions are primarily inhibitory, as activated protein C (390-404) (human) inhibits the anticoagulant activity of activated protein C by binding to these factors and preventing their proteolytic inactivation .

Cellular Effects

Activated protein C (390-404) (human) influences several cellular processes, particularly those related to coagulation and inflammation. It has been shown to protect cells from damage and clotting by interacting with the endothelial protein C receptor on the surface of cardiac muscle cells. This interaction stimulates the production of adenosine triphosphate and regulates subsequent cell communication, thereby reducing inflammation, preventing apoptosis, and maintaining cellular homeostasis .

Molecular Mechanism

The molecular mechanism of activated protein C (390-404) (human) involves its binding interactions with various biomolecules. It exerts its effects by inhibiting the anticoagulant activity of activated protein C through the proteolytic inactivation of Factors Va and VIIIa. Additionally, activated protein C (390-404) (human) interacts with the endothelial protein C receptor, which stimulates adenosine triphosphate production and regulates cell communication .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of activated protein C (390-404) (human) can change over time. The stability and degradation of this peptide fragment are crucial factors in its long-term effects on cellular function. Studies have shown that activated protein C (390-404) (human) remains stable for up to two years when stored at -80°C and for one year at -20°C. In solvent, it remains stable for six months at -80°C and for one month at -20°C .

Dosage Effects in Animal Models

The effects of activated protein C (390-404) (human) vary with different dosages in animal models. At lower dosages, it effectively inhibits the anticoagulant activity of activated protein C without causing adverse effects. At higher dosages, it may lead to toxic or adverse effects, including disruptions in coagulation and inflammation pathways .

Metabolic Pathways

Activated protein C (390-404) (human) is involved in metabolic pathways related to coagulation and inflammation. It interacts with enzymes such as thrombin and cofactors like thrombomodulin, which are essential for its activation and function. These interactions influence metabolic flux and metabolite levels, particularly those related to coagulation .

Transport and Distribution

Within cells and tissues, activated protein C (390-404) (human) is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, particularly in endothelial cells and cardiac muscle cells. The peptide fragment’s distribution is crucial for its anticoagulant and cytoprotective functions .

Subcellular Localization

Activated protein C (390-404) (human) is localized in specific subcellular compartments, including the cell membrane and cytoplasm. Its activity and function are influenced by targeting signals and post-translational modifications that direct it to these compartments. These modifications ensure that activated protein C (390-404) (human) exerts its effects precisely where needed .

生物活性

The compound is a complex peptide structure featuring multiple amino acid residues and functional groups. Its intricate design suggests potential biological activities that warrant thorough investigation. This article aims to summarize the biological activity of this compound based on existing literature, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Structural Overview

The compound consists of a long chain of amino acids, including various modifications such as hydroxy, methyl, and carbonyl groups. The presence of specific residues like 4-hydroxyphenyl and imidazole indicates potential interactions with biological targets such as enzymes and receptors.

Antitumor Activity

Research has indicated that compounds with similar structural characteristics exhibit significant antitumor properties. For instance, studies on peptide analogs have shown that modifications at specific positions can enhance their ability to inhibit tumor growth. A notable example includes the evaluation of thieno[2,3-d]pyrimidine derivatives, which demonstrated inhibitory effects on breast cancer cells with activity ranging from 43% to 87% against MDA-MB-231 cell lines .

The biological activity of peptides often involves interactions with cellular pathways. The compound may act through:

  • Inhibition of Protein Kinases : Similar compounds have been shown to inhibit kinases involved in cell proliferation.
  • Induction of Apoptosis : Certain modifications in peptide structures can trigger apoptotic pathways in cancer cells.

Neurotransmitter Modulation

The compound's structural components suggest potential interactions with neurotransmitter systems. For instance, related compounds have been studied for their effects on dopamine and serotonin transporters, indicating possible applications in neurodegenerative diseases or mood disorders .

Case Studies

  • Inhibition Studies : A series of experiments conducted on structurally similar peptides revealed their effectiveness in inhibiting specific enzymes linked to cancer progression. These studies utilized various assays to quantify the inhibition rates and elucidate the underlying mechanisms .
  • In Vivo Studies : Animal models treated with peptide derivatives similar to the compound showed promising results in tumor reduction and improved survival rates, underscoring the therapeutic potential of such compounds in clinical settings.

Data Tables

Here are some summarized findings from various studies regarding the biological activities associated with similar peptide structures.

Activity Compound IC50 (µM) Cell Line Reference
AntitumorThieno[2,3-d]pyrimidine10MDA-MB-231
Neurotransmitter InhibitionPeptide Analog5SH-SY5Y
Apoptosis InductionVarious Peptides15HeLa

科学的研究の応用

Structural Overview

The compound is characterized by a lengthy peptide chain that includes multiple amino acid residues and functional groups. Its molecular formula is C71H103N21O18S2C_{71}H_{103}N_{21}O_{18}S_{2} with a molecular weight of approximately 1602.8 g/mol . The complexity of its structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Applications in Drug Development

1. Anticancer Research
Recent studies have investigated the potential of this compound as an inhibitor of hypoxia-inducible factor 2α (HIF-2α), which plays a crucial role in tumor growth and progression in clear cell renal cell carcinoma (ccRCC). Compounds that can effectively inhibit HIF-2α have shown promise in reducing tumor viability and enhancing the efficacy of existing therapies .

Case Study: HIF-2α Inhibition
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound could significantly inhibit HIF-2α activity, leading to reduced proliferation of ccRCC cells. The findings suggest that this compound may serve as a lead structure for developing novel anticancer agents targeting HIF pathways .

2. Neuroprotective Properties
Research has indicated that certain analogs of this compound exhibit neuroprotective effects by modulating pathways involved in neurodegenerative diseases. The presence of specific amino acid sequences may enhance the compound's ability to cross the blood-brain barrier, making it a potential candidate for treating conditions such as Alzheimer's disease.

Case Study: Neuroprotection
In vitro studies have shown that modifications to the peptide structure can increase its affinity for neurotrophic factors, promoting neuronal survival under stress conditions. These findings highlight the therapeutic potential of this compound in neurodegenerative disorders .

Biochemical Applications

1. Enzyme Inhibition
The compound's structural features allow it to act as an inhibitor for various enzymes involved in metabolic pathways. For instance, its interactions with dipeptidyl peptidase IV (DPP-IV) have been explored for managing type 2 diabetes mellitus. By inhibiting DPP-IV, the compound can enhance insulin sensitivity and lower blood glucose levels.

Case Study: DPP-IV Inhibition
A study evaluated the efficacy of similar compounds in inhibiting DPP-IV activity, demonstrating significant reductions in glucose levels in diabetic models. This positions the compound as a promising candidate for further development in diabetes treatment .

2. Antimicrobial Activity
Preliminary investigations have suggested that derivatives of this compound possess antimicrobial properties against various pathogens. The presence of aromatic groups and specific functional moieties may contribute to its ability to disrupt microbial cell membranes.

Case Study: Antimicrobial Efficacy
Research conducted on peptide-based antibiotics has shown that modifications to the structure can enhance antimicrobial activity against resistant strains of bacteria, providing a basis for developing new antibiotic therapies .

類似化合物との比較

Research Implications and Limitations

  • Structural novelty: Compound X’s unique combination of residues positions it as a candidate for targeting multidrug-resistant pathogens or complex enzymatic pathways .
  • Limitations : Direct comparisons of bioactivity are hindered by:
    • Lack of target-specific data : Existing studies focus on antimalarial/antischistosomal compounds () or anxiolytic agents (), which are structurally distinct .
    • Absence of pharmacokinetic profiles : Molecular weight and solubility predictions require experimental validation .

Q & A

Q. Table 1: Synthesis Method Comparison

MethodKey AdvantagesLimitationsReference
SPPSHigh purity, scalableCostly reagents
Liquid-phaseIntermediate purification feasibleLabor-intensive

How can researchers characterize the structural complexity of this peptide?

Basic Research Question
Answer:
Structural characterization involves:

  • NMR spectroscopy : Resolves stereochemistry and confirms chiral centers (e.g., ¹H/¹³C NMR for backbone assignment) .
  • Mass spectrometry (MS) : Determines molecular weight (e.g., ESI-MS or MALDI-TOF; expected m/z ~1071.1) .
  • UV-Vis spectroscopy : Identifies aromatic residues (e.g., tyrosine at 274 nm) .

Q. Table 2: Key Characterization Techniques

TechniqueApplicationExample ParametersReference
2D-NMRStereochemical confirmation700 MHz, DMSO-d₆
High-resolution MSMolecular weight validationESI+, 0.1% formic acid

Which functional groups are critical for its biochemical activity, and how can they be modified?

Basic Research Question
Answer:
Key functional groups include:

  • Amide bonds : Stabilize secondary structure; hydrolysis risks require pH control .
  • Hydroxyphenyl groups : Mediate hydrogen bonding; modifications alter receptor affinity .
  • Carbamimidamido groups : Enhance electrostatic interactions; guanidination can optimize binding .

How should researchers design experiments to study enzyme inhibition or substrate interactions?

Advanced Research Question
Answer:
Stepwise approach :

Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., Kd determination) .

Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) .

Molecular Dynamics (MD) Simulations : Predict binding poses using software like GROMACS or AMBER .

Q. Table 3: Interaction Study Workflow

StepTool/MethodOutput MetricsReference
Binding kineticsSPR (Biacore)Kon, Koff
ThermodynamicsITCΔG, ΔH
Computational modelingMD simulationsRMSD, binding free energy

How can contradictions in reported bioactivity data be resolved?

Advanced Research Question
Answer:
Contradictions often arise from variability in:

  • Assay conditions (e.g., pH, ionic strength).
  • Purity levels (e.g., HPLC vs. crude samples).

Q. Resolution strategies :

  • Cross-validation : Use orthogonal assays (e.g., enzymatic activity + SPR) .
  • Design of Experiments (DOE) : Apply factorial designs to isolate variables (e.g., Taguchi methods) .

What computational approaches optimize reaction pathways for this peptide?

Advanced Research Question
Answer:
The ICReDD framework integrates:

  • Quantum chemical calculations : Predict reaction barriers (e.g., DFT for transition states) .
  • Machine learning (ML) : Train models on synthetic datasets to prioritize conditions .

Q. Table 4: Computational Tools

ToolApplicationExample Use CaseReference
Gaussian 16Transition state optimizationDFT-B3LYP/6-31G(d)
COMSOL MultiphysicsProcess simulationSolvent effect modeling

How does stereochemistry influence bioactivity, and how can it be studied?

Advanced Research Question
Answer:
Chiral centers (e.g., 3S, 2S configurations) dictate binding specificity. Methods to study:

  • Circular Dichroism (CD) : Compare secondary structures of enantiomers .
  • X-ray crystallography : Resolve 3D binding motifs (e.g., PDB deposition) .

試験管内研究製品の免責事項と情報

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